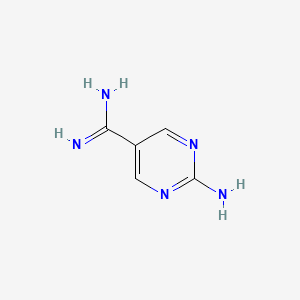

2-Aminopyrimidine-5-carboximidamide

CAS No.:

Cat. No.: VC17572569

Molecular Formula: C5H7N5

Molecular Weight: 137.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7N5 |

|---|---|

| Molecular Weight | 137.14 g/mol |

| IUPAC Name | 2-aminopyrimidine-5-carboximidamide |

| Standard InChI | InChI=1S/C5H7N5/c6-4(7)3-1-9-5(8)10-2-3/h1-2H,(H3,6,7)(H2,8,9,10) |

| Standard InChI Key | LBDDRVHQDJXAAS-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=N1)N)C(=N)N |

Introduction

Structural and Molecular Characteristics

2-Aminopyrimidine-5-carboximidamide belongs to the pyrimidine family, a class of six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The compound’s molecular formula is C₅H₇N₅, with a molecular weight of 137.14 g/mol. Key structural features include:

-

An amino group (-NH₂) at position 2 of the pyrimidine ring.

-

A carboximidamide group (-C(=NH)NH₂) at position 5.

These substituents enhance the molecule’s polarity and hydrogen-bonding capacity, critical for interactions with biological targets. Computational studies suggest that the carboximidamide group adopts a planar configuration, optimizing π-π stacking with aromatic residues in enzyme active sites . The compound’s solubility profile varies with solvent polarity, showing moderate solubility in ethanol and water, as inferred from purification methods involving ethanol crystallization.

Table 1: Molecular Properties of 2-Aminopyrimidine-5-carboximidamide

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇N₅ |

| Molecular Weight | 137.14 g/mol |

| CAS Number | Not Specified |

| Key Functional Groups | 2-Amino, 5-Carboximidamide |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 5 |

Synthesis and Optimization Strategies

Solvent-Free Synthesis

A prominent synthesis route involves the reaction of 2-amino-4,6-dichloropyrimidine with primary or secondary amines under solvent-free conditions. Triethylamine acts as a base, facilitating nucleophilic substitution at the C-4 and C-6 positions . For 2-aminopyrimidine-5-carboximidamide, guanidine derivatives serve as precursors, reacting with cyanoketones and aldehydes in the presence of chitosan as a biodegradable catalyst . This method achieves yields exceeding 80% under mild conditions (85°C), with reaction progress monitored via thin-layer chromatography (TLC).

Catalytic Innovations

Chitosan, a renewable polymer with active -NH₂ and -OH groups, has emerged as an efficient catalyst for constructing 2-aminopyrimidine derivatives. Its use eliminates the need for toxic solvents, aligning with green chemistry principles . Comparative studies show that chitosan-catalyzed reactions reduce reaction times by 30–40% compared to traditional acid/base catalysts, while maintaining high regioselectivity .

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield (%) | Time (h) | Reference |

|---|---|---|---|---|

| Solvent-Free (Triethylamine) | 80–90°C, No Solvent | 75–90 | 4–6 | |

| Chitosan-Catalyzed | 85°C, Solvent-Free | 80–85 | 2–3 |

Chemical Reactivity and Functionalization

The amino and carboximidamide groups dominate the compound’s reactivity:

-

Amino Group: Participates in Schiff base formation, acylation, and alkylation reactions. For instance, condensation with aldehydes yields imine derivatives, which exhibit enhanced antimicrobial activity.

-

Carboximidamide Group: Acts as a nucleophile in cyclization reactions, enabling the synthesis of triazine and purine analogs. This group also chelates metal ions, a property exploited in catalytic applications.

Density functional theory (DFT) calculations reveal that the carboximidamide moiety’s electron-withdrawing nature stabilizes transition states during nucleophilic attacks, explaining its efficacy in multi-component reactions .

Comparative Analysis with Related Pyrimidines

Table 3: Structural and Functional Comparisons

The carboximidamide group in 2-aminopyrimidine-5-carboximidamide confers superior binding affinity compared to carboxamide or unsubstituted analogs, as evidenced by lower IC₅₀ values .

Research Advancements and Future Directions

Recent studies have focused on:

-

Structure-Activity Relationships (SAR): Modifying the carboximidamide chain length to enhance pharmacokinetic properties. Branched alkyl chains improve metabolic stability but reduce solubility.

-

Hybrid Derivatives: Conjugating the pyrimidine core with quinoline or chalcone moieties to multitarget anticancer agents .

Future work should prioritize in vivo toxicity profiling and formulation studies to translate preclinical findings into therapeutic candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume